3-(Azetidin-3-yloxy)oxolan-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)oxolan-2-one |
InChI |
InChI=1S/C7H11NO3/c9-7-6(1-2-10-7)11-5-3-8-4-5/h5-6,8H,1-4H2 |
InChI Key |
FYCRUCOSEMLSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC2CNC2 |
Origin of Product |
United States |
Nucleophilic Acyl Substitution Ring Opening :the Lactone is Susceptible to Attack by Nucleophiles. This Typically Results in a Ring Opening Reaction.
Hydrolysis: In the presence of acid or base and water, the lactone can be hydrolyzed to form 4-hydroxybutanoic acid. The reaction is initiated by nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the carbonyl carbon.
Aminolysis/Ammonolysis: Reaction with amines will open the ring to form the corresponding 4-hydroxyamide.
Reaction with Grignard Reagents: Treatment with organometallic reagents like Grignard reagents will lead to the formation of a diol after workup.
Enolate Formation:the α Carbon C3 Position of the Oxolan 2 One Ring is Adjacent to the Carbonyl Group, and Its Protons Are Weakly Acidic. Treatment with a Strong, Non Nucleophilic Base Like Lithium Diisopropylamide Lda Can Deprotonate This Position to Form an Enolate. This Enolate Can then React with Various Electrophiles E.g., Alkyl Halides , Allowing for Further Functionalization at the C3 Position. However, in the Target Molecule, This Position is Already Substituted with the Azetidinyloxy Group, Precluding This Specific Reaction Pathway at C3.
Stability and Degradation Pathways in Various Chemical Environments
The stability of 3-(Azetidin-3-yloxy)oxolan-2-one is limited by the chemical properties of its two constituent rings.
Degradation of the Oxolan-2-one Ring: The most probable degradation pathway involves the hydrolysis of the lactone ring. This reaction is significantly accelerated under either acidic or basic aqueous conditions, leading to the formation of 4-(azetidin-3-yloxy)-4-hydroxybutanoic acid. Thermal degradation in the presence of water would also likely lead to this hydrolytic cleavage.
Degradation of the Azetidine (B1206935) Ring: The azetidine ring is significantly more stable than the three-membered aziridine (B145994) ring but is still susceptible to reactions that relieve its considerable ring strain. wikipedia.orgresearchgate.net
Acid-Catalyzed Ring Opening: In strongly acidic conditions, the nitrogen atom can be protonated, which can activate the ring towards nucleophilic attack and subsequent ring-opening.
Oxidative Degradation: The secondary amine of the azetidine ring is a potential site for oxidation. Strong oxidizing agents can lead to ring cleavage or the formation of various oxidation products. Studies on similar amine-based compounds show that the presence of oxygen and metal ions can promote oxidative degradation.
Table 3: Potential Degradation Pathways
| Moiety | Condition | Degradation Mechanism | Primary Product |
|---|---|---|---|
| Oxolan-2-one | Acidic/Basic Aqueous | Hydrolysis | 4-(Azetidin-3-yloxy)-4-hydroxybutanoic acid |
| Azetidine | Strongly Acidic | Acid-catalyzed ring opening | Various ring-opened amino alcohols |
| Azetidine | Oxidative (e.g., O₂, metals) | Oxidation of amine | Oxidized byproducts, potential ring cleavage |
Mechanistic Organic Chemistry and Reaction Dynamics
Mechanistic Pathways of Key Synthetic Steps
The synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one is not commonly detailed in the literature, but a logical synthetic approach would involve the formation of an ether linkage between an azetidine (B1206935) precursor and an oxolan-2-one precursor. A plausible and efficient method is the Williamson ether synthesis, involving a nucleophilic substitution reaction between a protected 3-hydroxyazetidine and a derivative of α-hydroxy-γ-butyrolactone (oxolan-2-one).
Proposed Synthetic Pathway:
Nucleophilic Substitution: The synthesis would likely commence with an N-protected 3-hydroxyazetidine. The nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent it from acting as a competing nucleophile. This protected alcohol is then deprotonated with a mild base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the corresponding alkoxide.
Reaction with an Electrophile: This azetidin-3-alkoxide then reacts with a suitable γ-butyrolactone derivative that has a leaving group (e.g., a tosylate or mesylate) at the C3 position. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon bearing the leaving group, leading to the formation of the ether bond and inversion of stereochemistry if the carbon is chiral.
An alternative involves using an α,β-unsaturated lactone (e.g., but-2-en-4-olide) as the electrophile. The protected 3-hydroxyazetidine can undergo a Michael (conjugate) addition reaction, which is a common strategy for forming C-O bonds at the β-position of a carbonyl system.
The final step in either pathway would be the deprotection of the azetidine nitrogen under appropriate conditions (e.g., acid treatment for a Boc group) to yield the target compound.
Kinetic and Thermodynamic Aspects of Azetidine Ring Formation
The ring-strain energy of azetidine is approximately 25.4 kcal/mol. wikipedia.org This high strain energy presents a thermodynamic barrier to its formation. However, intramolecular cyclization reactions, such as the reaction of a 1,3-amino alcohol or a 1,3-haloamine, are often kinetically favored. researchgate.net These reactions proceed via an intramolecular SN2 mechanism. The proximity of the reacting groups in the precursor molecule leads to a high effective molarity, which can overcome the unfavorable enthalpy change associated with forming the strained ring.
Several catalytic systems have been developed to facilitate azetidine synthesis, such as those using palladium, copper, or lanthanoid triflates, which can promote the necessary intramolecular C-N bond formation under milder conditions. wikipedia.orgnih.gov For instance, La(OTf)₃ has been shown to catalyze the intramolecular aminolysis of epoxy amines to form functionalized azetidines in high yield.
Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Relative Stability |
|---|---|---|---|
| Aziridine (B145994) | 3 | ~27.7 | Low |
| Azetidine | 4 | ~25.4 | Moderate |
| Pyrrolidine | 5 | ~5.4 | High |
| Piperidine | 6 | ~0 | Very High |
Data sourced from multiple organic chemistry literature reviews. wikipedia.orgresearchgate.net
Reactivity Profiling of the Oxolan-2-one Moiety
The oxolan-2-one (or γ-butyrolactone, GBL) moiety is a cyclic ester and exhibits reactivity characteristic of this functional group. The primary site of reactivity is the electrophilic carbonyl carbon.
Preclinical Pharmacological Investigation and Biological Target Profiling
High-Throughput Screening for Biological Activity Discovery
High-throughput screening (HTS) is the initial step in the drug discovery process, enabling the rapid assessment of large libraries of chemical compounds against a specific biological target or cellular phenotype. medcraveonline.comwikipedia.org This automated process utilizes robotics, liquid handling devices, and sensitive detectors to conduct millions of tests in a short period, identifying "hits" or active compounds that warrant further investigation. wikipedia.orgacs.orgthermofisher.com Assays are typically miniaturized into 96, 384, or 1536-well microplates to maximize throughput. wikipedia.orgbitesizebio.com
The primary goal of HTS is to sift through vast chemical diversity to find compounds that modulate a particular biomolecular pathway or target. wikipedia.org These hits provide the starting point for more focused drug development efforts. medcraveonline.com
There are no published reports of 3-(Azetidin-3-yloxy)oxolan-2-one being identified as a "hit" in any high-throughput screening campaigns. A typical HTS campaign might screen a library of over 100,000 compounds to identify those that inhibit a target of interest, such as a specific kinase involved in cancer. wikipedia.org
Illustrative Data: The table below represents hypothetical results from a primary HTS screen for an enzyme target. The "% Inhibition" indicates the compound's ability to block the enzyme's activity at a single test concentration. A "hit" is typically defined by activity beyond a certain threshold (e.g., >50% inhibition).
| Compound ID | Test Concentration (µM) | % Inhibition | Hit Status |
| Cmpd-101 | 10 | 5.2 | No |
| Cmpd-102 | 10 | 88.7 | Yes |
| This compound | 10 | Data Not Available | N/A |
| Cmpd-104 | 10 | 12.5 | No |
| Cmpd-105 (Control) | 10 | 95.0 | Yes |
Elucidation of Molecular Mechanisms of Action in Cellular Models
Once a compound is identified as a hit, elucidating its mechanism of action (MoA) is a critical next step. nih.govoup.com The MoA defines the specific biochemical interaction—such as binding to a target protein—that is responsible for the compound's pharmacological effect. nih.gov Understanding the MoA is crucial for optimizing the compound's efficacy and minimizing potential off-target effects and toxicity. nih.govbiorxiv.org This is often a complex challenge, addressed through a combination of experimental and computational strategies. nih.govrsc.org
The molecular mechanism of action for this compound remains unknown as no such investigational studies have been published.
Target engagement assays are designed to confirm and quantify the direct interaction between a compound and its intended protein target within a cellular environment. nih.govyoutube.com These assays provide crucial evidence that a drug candidate can reach and bind to its target in a complex biological system, a key factor for a successful clinical outcome. nih.gov
Techniques vary from traditional radioligand binding assays, which measure the displacement of a radioactively labeled ligand from a receptor, to modern biophysical and chemoproteomic methods. nih.govnumberanalytics.comlabome.com For instance, cellular thermal shift assays (CETSA) measure the change in a target protein's thermal stability upon compound binding. youtube.com These assays are agnostic to the compound's functional effect, meaning they can detect agonists, antagonists, and allosteric modulators. youtube.com
No receptor binding or target engagement data is available for this compound.
Illustrative Data: The following table shows hypothetical data from a competitive radioligand binding assay for a G-protein coupled receptor (GPCR). The Ki (inhibition constant) value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. numberanalytics.com
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Reference Ligand | 1.5 | 0.9 |
| This compound | Data Not Available | Data Not Available |
| Compound X | 250 | 148 |
| Compound Y | 22 | 13 |
Enzymes are common drug targets, and their inhibition is a key strategy for treating numerous diseases. nih.govnih.gov Once a compound is suspected to act on an enzyme, its inhibitory or activating properties are characterized in detail. This involves determining the compound's potency (often expressed as an IC₅₀ value) and its mechanism of inhibition. nih.gov
The main types of reversible inhibition are competitive, noncompetitive, and uncompetitive, which can be distinguished by kinetic studies that vary the concentrations of both the substrate and the inhibitor. nih.govlibretexts.org For example, a competitive inhibitor binds to the enzyme's active site and its effect can be overcome by increasing the substrate concentration. youtube.com A noncompetitive inhibitor binds to an allosteric (or regulatory) site, affecting the enzyme's activity regardless of substrate concentration. youtube.com
No enzyme inhibition or activation profile has been published for this compound.
Illustrative Data: This table shows hypothetical results of a compound screened against two related protein kinases. It illustrates how potency (IC₅₀) and the mode of inhibition are determined.
| Target Enzyme | Compound | IC₅₀ (µM) | Mechanism of Inhibition |
| Kinase A | This compound | Data Not Available | Data Not Available |
| Kinase A | Inhibitor-123 | 0.05 | ATP-Competitive |
| Kinase B | Inhibitor-123 | 2.5 | ATP-Competitive |
| Kinase A | Inhibitor-456 | 0.20 | Noncompetitive |
Beyond a single target, it is essential to understand how a compound affects the broader network of cellular pathways. numberanalytics.com Cellular pathway analysis assesses the compound's impact on specific signal transduction cascades or on global gene expression. thermofisher.com
Common methods include reporter gene assays, where cells are engineered to produce a detectable signal (e.g., luciferase) when a specific pathway is activated. thermofisher.com Another powerful technique is transcriptomics (e.g., RNA sequencing), which provides a snapshot of the changes in the expression of thousands of genes following compound treatment, offering clues about the affected pathways. oup.comnih.gov These analyses help to build a comprehensive picture of the compound's cellular effects and can help predict both therapeutic outcomes and potential side effects. numberanalytics.com
No studies on the modulation of cellular pathways by this compound have been reported.
Illustrative Data: The table below illustrates hypothetical results from a panel of pathway-specific reporter assays, showing the fold change in signal after treatment with a test compound.
| Pathway Reporter Assay | Compound Treatment | Fold Change vs. Vehicle | Interpretation |
| NF-κB | This compound | Data Not Available | N/A |
| NF-κB | Cmpd-A (10 µM) | 0.2 | Inhibition |
| AP-1 | Cmpd-A (10 µM) | 1.1 | No significant effect |
| p53 | Cmpd-A (10 µM) | 4.5 | Activation |
In Vitro Cellular Response Studies
There are no published in vitro cellular response studies for this compound.
Cell viability and proliferation assays are workhorses in drug discovery, particularly in oncology. nih.govdanaher.com They measure the ability of a compound to either kill cells (cytotoxicity) or stop them from dividing (cytostatic effect). researchgate.net
A variety of methods are available. The MTT assay, for instance, is a colorimetric test that measures the metabolic activity of living cells, which is proportional to the number of viable cells. atcc.orgsigmaaldrich.cnabcam.com Other common assays include the XTT, WST-1, and luminescent-based ATP assays like CellTiter-Glo, which measures the amount of ATP as an indicator of metabolically active cells. sigmaaldrich.comnoblelifesci.comreactionbiology.com These assays are frequently used to screen compounds against panels of cancer cell lines to determine their potency (as an IC₅₀ value) and to identify which cancer types might be most susceptible to the drug. reactionbiology.comnih.gov
No data from cell viability or proliferation assays for this compound are available in the public domain.
Illustrative Data: This interactive table presents hypothetical IC₅₀ values for a test compound against a panel of human cancer cell lines, a typical output for a cell proliferation screening study.
| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) |
| MCF-7 | Breast | Data Not Available |
| A549 | Lung | Data Not Available |
| HCT116 | Colon | Data Not Available |
| PC-3 | Prostate | Data Not Available |
| U-87 MG | Glioblastoma | Data Not Available |
Preclinical Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research
As of the current date, a comprehensive preclinical pharmacological and biological profile for the specific chemical compound This compound is not available in the public scientific literature. Extensive searches of scholarly articles, patent databases, and other scientific resources did not yield specific data relating to its apoptotic and necrotic pathway investigation, cell cycle progression analysis, cellular migration and invasion assays, or in vivo efficacy studies.
While research exists for structurally related compounds containing the azetidin-2-one (B1220530) (β-lactam) core, these findings are not directly applicable to this compound due to the unique substituent at the 3-position of the azetidine (B1206935) ring and the attached oxolan-2-one moiety. The biological activity of such compounds is highly dependent on their specific chemical structure.
For context, studies on other azetidin-2-one derivatives have revealed a range of biological activities, particularly in the realm of oncology. These related but distinct compounds have been investigated for their potential to act as antiproliferative and antimitotic agents.
Insights from Structurally Related Azetidin-2-one Compounds
It is crucial to reiterate that the following information does not pertain to this compound but to different molecules sharing the azetidin-2-one scaffold. This is provided for informational purposes only, to highlight the types of studies conducted on this broad class of compounds.
Antiproliferative and Cell Cycle Effects:
Research on certain 3-substituted azetidin-2-one analogues of combretastatin (B1194345) A-4 has demonstrated significant in vitro antiproliferative activity against breast cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov These activities are often linked to the inhibition of tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent mitotic catastrophe. nih.govmdpi.com
Apoptotic Pathways:
Some 3-chloro-β-lactam derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, investigations have revealed the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1 in response to treatment with these compounds. mdpi.com
Cellular Migration and Invasion:
The processes of cell migration and invasion are fundamental to cancer metastasis and are often studied using assays like the wound healing assay and the transwell invasion assay. nih.govresearchgate.netnih.govmdpi.com While these are standard methods to evaluate the anti-metastatic potential of novel compounds, no such data has been published for this compound.
In Vivo Efficacy:
Preclinical in vivo studies in animal models are essential to determine the pharmacological activity, target engagement, and pharmacokinetic/pharmacodynamic relationships of a potential drug candidate. nih.gov For some azetidinone derivatives, in vivo studies have been conducted to assess their anti-inflammatory or antiproliferative effects in disease models. nih.govnih.gov However, no such in vivo data is available for this compound.
In-Depth Analysis of this compound Reveals Limited Public Research Data
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research specifically detailing the structure-activity relationship (SAR) and structure-property relationship (SPR) studies for the chemical compound this compound. Despite its clear structural motifs—an azetidine ring linked via an ether to a γ-butyrolactone (oxolan-2-one) ring—which suggest potential for biological activity and drug discovery campaigns, dedicated studies exploring this specific molecule appear to be absent from the public domain.
The provided outline for a detailed scientific article on this compound requires in-depth information that is contingent on extensive, targeted research. This includes the principles behind its design, the effects of systematic chemical modifications, the identification of its key pharmacophoric elements, its conformational analysis, and its development as a lead compound.
Currently, information regarding the following key areas for this compound is not publicly available:
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Lead Compound Identification and Optimization Strategies:The journey of this compound from a preliminary "hit" to an optimized "lead" is not documented in the available literature, and therefore, no optimization strategies can be reported.
While general principles of medicinal chemistry and drug design can be applied to hypothesize potential SAR and SPR studies for this molecule, any such discussion would be purely speculative and not based on the "detailed research findings" required. The absence of this foundational data prevents the creation of a scientifically accurate and informative article as per the user's specific and structured request.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical and biological properties of 3-(Azetidin-3-yloxy)oxolan-2-one and to enable a thorough analysis of its potential as a pharmacologically active agent.
Computational and Theoretical Chemical Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-(Azetidin-3-yloxy)oxolan-2-one, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential biological targets and optimizing ligand binding.
Protein-Ligand Complex Dynamics
Once a ligand is docked into a protein's binding site, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the resulting complex over time. For a molecule like this compound, MD simulations would reveal how the compound and the protein adapt to each other's presence. These simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the stability of the complex.
For instance, studies on other heterocyclic compounds have shown that the dynamics of the protein-ligand complex can influence the ligand's residence time in the binding pocket, a critical parameter for its efficacy. nih.gov The ether linkage and the carbonyl group of the oxolan-2-one ring, along with the nitrogen atom of the azetidine (B1206935) ring in this compound, are all potential sites for forming crucial hydrogen bonds with amino acid residues in a protein's active site. MD simulations can track the formation and breaking of these bonds, providing a detailed picture of the interaction dynamics.
Binding Affinity Predictions
A primary goal of molecular docking is to predict the binding affinity of a ligand to a target protein. This is often expressed as a scoring function that estimates the free energy of binding. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. For this compound, docking studies against various enzymes, such as proteases or kinases where azetidine-containing molecules have shown activity, would be a logical first step. acs.org
In silico studies on similar heterocyclic compounds have successfully used docking to predict binding modes and affinities. For example, docking studies on novel heterocyclic compounds targeting the SARS-CoV-2 main protease have shown binding energies in the range of -7.2 to -7.9 kcal/mol, indicating strong potential for inhibition. nih.govresearchgate.net Similar calculations for this compound would involve preparing the 3D structure of the ligand, defining the binding site of the target protein, and then using a docking algorithm to predict the most favorable binding pose and its associated binding energy. The results of such studies are often presented in a tabular format, as shown below for a hypothetical set of targets.
Table 1: Hypothetical Binding Affinity Predictions for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Trypsin | -6.8 | Ser195, His57, Gly193 |
| Cathepsin K | -7.5 | Cys25, Gly23, Asn158 |
| p38 MAPK | -8.2 | Met109, Gly110, Lys53 |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of a molecule at the atomic level.
Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method to analyze the electronic structure of molecules. For this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the ether and carbonyl groups, as well as the nitrogen of the azetidine ring, are expected to be electron-rich regions.
Reaction Mechanism Elucidation at the Atomic Level
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, this could be applied to understand its synthesis or its metabolic degradation pathways. For example, the synthesis of azetidin-3-ones has been studied computationally, revealing the intermediates and transition states involved in the cyclization process. nih.gov
Semi-empirical and ab initio calculations have been used to study the ring-splitting reactions of azetidines, providing insights into the stability of these four-membered rings under different conditions. capes.gov.br Such studies on this compound could predict its stability and potential degradation products.
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G*)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
In Silico Prediction of Synthetic Feasibility and Novel Pathways
Computational tools can also be used to assess the feasibility of synthesizing a novel compound and to propose new synthetic routes. For this compound, retrosynthetic analysis software can be used to identify potential starting materials and reaction steps. The synthesis of azetidines can be challenging due to ring strain, but various methods have been developed. nih.gov
Computational approaches can help in screening different synthetic strategies to identify the most promising ones. For instance, the synthesis of related azetidine lactones has been achieved through photochemical reactions, and computational models helped to rationalize the observed diastereoselectivity. nih.gov The prediction of novel synthetic pathways can be aided by databases of chemical reactions and machine learning algorithms that learn from known chemical transformations. researchgate.net Such in silico tools can suggest unconventional yet plausible routes to this compound, potentially leading to more efficient and cost-effective syntheses.
Cheminformatics and Data Mining for Analog Discovery
Cheminformatics and data mining are pivotal in the early stages of drug discovery for identifying and prioritizing novel molecular structures. These disciplines utilize computational techniques to analyze large datasets of chemical information, enabling the discovery of analogs of a lead compound like this compound. The primary goal is to explore the surrounding chemical space to find related molecules with potentially improved pharmacological profiles.
The process of analog discovery for this compound would begin with its use as a query structure to search large chemical databases such as PubChem, ZINC, or corporate internal libraries. The search is not merely for identical structures but for molecules that share key structural features or have a high degree of similarity. Similarity is a cornerstone concept in cheminformatics, often quantified using molecular fingerprints—bit strings that encode the presence or absence of specific structural fragments—and metrics like the Tanimoto coefficient.
A typical workflow for analog discovery involves:
Fingerprint Generation: The structure of this compound is converted into a molecular fingerprint (e.g., MACCS keys, ECFP).
Database Screening: This fingerprint is then compared against the pre-computed fingerprints of millions of compounds in a database.
Similarity Calculation: A similarity score (e.g., Tanimoto coefficient ranging from 0 to 1) is calculated for each database compound relative to the query.
Hit Selection and Filtering: Compounds exceeding a certain similarity threshold (e.g., >0.85) are selected as "hits." These hits can be further filtered based on other desirable properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors, to ensure drug-likeness.
Data mining techniques can also be applied to identify privileged scaffolds or bioisosteric replacements for the azetidine, ether linkage, or lactone components of the molecule. For instance, mining patent literature or bioactivity databases might reveal that replacing the oxolan-2-one ring with an isosteric alternative could modulate activity or improve metabolic stability.
The following interactive table illustrates a hypothetical output from a similarity search for analogs of this compound.
Table 1: Hypothetical Analog Discovery via Similarity Search This table is for illustrative purposes and does not represent real experimental data.
| Compound ID | Structure Modification | Tanimoto Similarity | Predicted LogP | Notes |
|---|---|---|---|---|
| Query | This compound | 1.00 | -0.5 | Reference Compound |
| Analog-001 | N-Methyl-azetidine | 0.92 | -0.2 | Increased lipophilicity |
| Analog-002 | Pyrrolidine instead of Azetidine | 0.88 | -0.4 | Altered ring strain |
| Analog-003 | Thiolane-2-one instead of Oxolan-2-one | 0.85 | 0.1 | Bioisosteric replacement of lactone oxygen |
| Analog-004 | Fluorination on Azetidine ring | 0.90 | -0.3 | Modulation of pKa |
Development of Predictive Models for Biological Activity
Once a set of analogs for this compound has been identified or synthesized, predictive modeling can be employed to forecast their biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used for this purpose. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
The development of a predictive QSAR model involves several key steps:
Data Collection: A dataset of structurally related compounds (e.g., the analogs from the data mining step) with experimentally determined biological activity (e.g., IC₅₀ or EC₅₀ values against a specific target) is required.
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest or Support Vector Machines (SVM), a model is trained to find the descriptors that best correlate with the observed biological activity.
Model Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's construction.
For this compound and its analogs, a QSAR model could reveal critical insights. For example, the model might indicate that a positive electrostatic potential on the azetidine nitrogen is crucial for activity, or that the steric bulk around the lactone ring is inversely correlated with potency. These insights provide a rational basis for designing the next generation of compounds with enhanced activity. Machine learning and artificial intelligence systems are increasingly popular for this purpose.
The interactive table below presents a hypothetical dataset that would be used to build a QSAR model for a series of analogs.
Table 2: Hypothetical Data for a Predictive QSAR Model This table is for illustrative purposes and does not represent real experimental data.
| Compound ID | Experimental pIC₅₀ | Molecular Weight (Da) | Topological Polar Surface Area (Ų) | Predicted pIC₅₀ (Model) |
|---|---|---|---|---|
| Query | 6.5 | 157.17 | 55.76 | 6.45 |
| Analog-001 | 6.8 | 171.20 | 55.76 | 6.78 |
| Analog-002 | 6.2 | 171.20 | 49.53 | 6.15 |
| Analog-003 | 5.9 | 173.23 | 46.53 | 5.99 |
| Analog-004 | 7.1 | 175.16 | 55.76 | 7.05 |
By integrating cheminformatics for analog discovery with predictive QSAR modeling, researchers can navigate the vast landscape of chemical possibilities efficiently. This computational synergy accelerates the drug discovery cycle, enabling the focused synthesis and testing of compounds that are most likely to succeed as therapeutic candidates.
Future Directions and Translational Research Potential
Exploration of Novel Synthetic Routes and Scalable Production Methods
The advancement of 3-(Azetidin-3-yloxy)oxolan-2-one from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic methodologies. While azetidine-containing compounds have demonstrated favorable properties, their widespread use has been hampered by synthetic challenges. researchgate.net Future research must prioritize the creation of novel synthetic pathways that are not only high-yielding but also stereoselective and economically feasible for large-scale production.
Current strategies for synthesizing related heterocyclic structures could provide a foundation for this work. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has proven effective for producing chiral azetidin-3-ones, which are versatile synthetic intermediates. nih.gov Adapting such metal-catalyzed approaches could offer a stereocontrolled route to the azetidine (B1206935) core. Furthermore, the development of biosynthetic pathways, similar to those designed for producing 3-hydroxy-γ-butyrolactone from biomass feedstocks, could represent an innovative and sustainable long-term production strategy for the oxolan-2-one portion of the molecule. nih.gov Investigations into visible-light-mediated reactions, like the aza Paternò-Büchi reaction, may also lead to scalable and efficient syntheses for uniquely substituted azetidines. researchgate.net
Discovery of Undiscovered Biological Targets and Pathways
A critical objective is the definitive identification of the molecular targets and biological pathways modulated by this compound. The biological activity of structurally related azetidine compounds provides clues for potential mechanisms. For example, certain 3-chloro-β-lactams (azetidin-2-ones) that are analogous to Combretastatin (B1194345) A-4 have been shown to exert potent antimitotic activity by inhibiting tubulin polymerization. mdpi.com These compounds were found to cause G2/M phase cell cycle arrest and induce apoptosis by modulating proteins like BAX, Bcl-2, and Mcl-1 in breast cancer cells. mdpi.com
Future research should employ a combination of target identification strategies, including affinity-based proteomics, genetic screening, and computational modeling to elucidate the direct binding partners of this compound. Given that the related molecule Azetidin-3-ol is used as a linker in Proteolysis Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system, investigating potential interactions with components of this degradation pathway is also a worthwhile endeavor. medchemexpress.com
Strategic Development as a Chemical Probe or Lead Compound in Drug Discovery Pipelines
The azetidine scaffold is increasingly recognized for its favorable properties in drug design, and it is often considered a valuable component for lead-like libraries, particularly for targeting the central nervous system (CNS). researchgate.netnih.gov The unique structure of this compound makes it an excellent candidate for strategic development as either a chemical probe to investigate biological systems or as a lead compound for a full-fledged drug discovery program.
As a lead compound, its novelty may help in securing intellectual property and overcoming resistance mechanisms that affect existing drugs. Research has demonstrated that related 3-chloro-2-azetidinones are promising lead compounds for developing new anti-cancer agents. mdpi.com The development of a diverse library of derivatives based on the this compound scaffold could be used to establish structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. nih.gov Furthermore, the azetidine moiety itself has applications as a linker technology in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, suggesting a potential dual role for this compound or its components in targeted therapy platforms. medchemexpress.com
Synergistic Effects with Other Research Agents in Combination Studies
Once the primary mechanism of action for this compound is established, a logical and critical next step is to explore its potential in combination therapies. The development of drug resistance is a major limitation of many targeted and cytotoxic agents, and combination strategies are a cornerstone of modern oncology.
If the compound is found to target a specific pathway, such as cell division by inhibiting tubulin, it could be paired with agents that work through complementary mechanisms. mdpi.com For example, a tubulin inhibitor could be combined with a DNA-damaging agent, a cell cycle checkpoint inhibitor, or a targeted therapy that blocks a key survival signal. Future in vitro and in vivo studies should be designed to screen for synergistic or additive effects with a panel of standard-of-care and investigational drugs. Such studies can identify new therapeutic strategies, expand the clinical utility of the compound, and potentially overcome or delay the onset of treatment resistance.
Q & A
Q. Example Protocol :
React 3-hydroxyazetidine with a brominated oxolan-2-one derivative in DMF at 80°C for 12 hours.
Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography .
Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?
Answer:
Stereochemical outcomes are critical for bioactive derivatives. Strategies include:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., Cinchona alkaloids) to induce asymmetry during ring-opening or substitution steps.
- Enzymatic Resolution : Lipases or esterases (e.g., Candida antarctica lipase B) can selectively hydrolyze one enantiomer, enriching the desired stereoisomer .
- Crystallography : Validate stereochemistry via single-crystal X-ray diffraction using programs like SHELXL .
Q. Data Example :
| Method | Enantiomeric Excess (%) | Reference |
|---|---|---|
| Chiral catalyst | 85–92 | |
| Enzymatic resolution | 95+ |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 4.5–5.0 ppm for oxolanone protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₇H₁₁NO₃: 158.0817).
- X-ray Crystallography : Resolve absolute configuration using SHELX suites .
- FTIR : Detect lactone carbonyl stretches (~1750 cm⁻¹) .
Advanced: How to design experiments to evaluate the biological activity of this compound?
Answer:
- Target Identification : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory potential .
- In Vitro Assays :
- In Vivo Models : Administer derivatives in murine inflammation models (e.g., carrageenan-induced paw edema) .
Q. Example Data :
| Assay | Result | Reference |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 12 µM | |
| HeLa Cell Viability | EC₅₀ = 25 µM |
Advanced: How to resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Discrepancies often arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Use orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) to confirm results .
- Cell Line Specificity : Test across multiple cell lines (e.g., HEK293, RAW264.7) to rule out cell-type bias .
- Structural Confirmation : Re-examine stereochemistry and tautomeric forms via 2D NMR (e.g., NOESY, HSQC) .
Case Study : A reported IC₅₀ variation (8–40 µM) for COX-2 inhibition was traced to residual DMSO in assay buffers; reformatting with <0.1% DMSO resolved discrepancies .
Basic: What are the key reactivity patterns of this compound in organic synthesis?
Answer:
The compound undergoes:
Q. Reaction Table :
| Reaction | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aminolysis | Benzylamine | 3-(Azetidin-3-yloxy)-N-benzylamide | 78 | |
| Oxidation | KMnO₄ | 3-(Azetidin-3-yloxy)pentanedioic acid | 65 |
Advanced: What computational methods support the optimization of this compound derivatives?
Answer:
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., B3LYP/6-31G*) .
Q. Example QSAR Result :
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | -0.45 | 0.003 |
| H-bond Acceptors | +0.32 | 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
